N-[2-(2-methoxyphenyl)-4-oxo-4H-chromen-6-yl]-1-benzofuran-2-carboxamide
Description
N-[2-(2-Methoxyphenyl)-4-oxo-4H-chromen-6-yl]-1-benzofuran-2-carboxamide is a synthetic small molecule characterized by a chromen-4-one core fused with a benzofuran carboxamide moiety. The 2-methoxyphenyl substituent at position 2 of the chromenone ring introduces steric and electronic effects that influence its physicochemical properties and biological interactions. Chromenones (4H-chromen-4-ones) are known for diverse pharmacological activities, including kinase inhibition, anti-inflammatory, and anticancer effects . The benzofuran carboxamide group may enhance binding affinity to target proteins through hydrogen bonding and π-π stacking interactions.
Properties
Molecular Formula |
C25H17NO5 |
|---|---|
Molecular Weight |
411.4 g/mol |
IUPAC Name |
N-[2-(2-methoxyphenyl)-4-oxochromen-6-yl]-1-benzofuran-2-carboxamide |
InChI |
InChI=1S/C25H17NO5/c1-29-21-9-5-3-7-17(21)23-14-19(27)18-13-16(10-11-22(18)31-23)26-25(28)24-12-15-6-2-4-8-20(15)30-24/h2-14H,1H3,(H,26,28) |
InChI Key |
ODWYQRLRYNTXQX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1C2=CC(=O)C3=C(O2)C=CC(=C3)NC(=O)C4=CC5=CC=CC=C5O4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(2-methoxyphenyl)-4-oxo-4H-chromen-6-yl]-1-benzofuran-2-carboxamide typically involves multi-step organic reactions. One common method includes the initial formation of the chromenone structure through a condensation reaction between a hydroxybenzaldehyde and a suitable diketone. This is followed by the introduction of the benzofuran moiety through a cyclization reaction. The final step involves the attachment of the methoxyphenyl group via a nucleophilic substitution reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to facilitate the efficient formation of the desired product. Catalysts and reagents are carefully selected to minimize side reactions and enhance the overall efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N-[2-(2-methoxyphenyl)-4-oxo-4H-chromen-6-yl]-1-benzofuran-2-carboxamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the carbonyl groups to hydroxyl groups.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups onto the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under controlled conditions to achieve selective substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield quinone derivatives, while reduction can produce hydroxylated compounds
Scientific Research Applications
N-[2-(2-methoxyphenyl)-4-oxo-4H-chromen-6-yl]-1-benzofuran-2-carboxamide has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of N-[2-(2-methoxyphenyl)-4-oxo-4H-chromen-6-yl]-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to potential anticancer effects. The exact molecular targets and pathways can vary depending on the specific biological context and the nature of the compound’s interactions.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Substituent Position and Bioactivity
A key structural analog is N-{2-[(4-Methoxyphenyl)carbamoyl]-1-benzofuran-3-yl}-6,7-dimethyl-4-oxo-4H-chromene-2-carboxamide (). While sharing a chromenone-benzofuran backbone, this compound features a 4-methoxyphenyl group instead of the 2-methoxyphenyl substituent.
Core Structure Variations
Compounds such as 25I-NBOMe and 25C-NBOMe () share methoxyphenyl groups but belong to the phenethylamine class. These NBOMe derivatives exhibit potent serotonin receptor (5-HT2A) agonism due to their halogenated aryl rings and methoxybenzylamine side chains. In contrast, the chromenone-benzofuran scaffold of the target compound suggests a different pharmacological profile, possibly targeting kinases or inflammatory pathways .
Benzothiazole Derivatives
Patented benzothiazole analogs (), such as N-(6-chlorobenzothiazole-2-yl)-2-(2-methoxyphenyl)acetamide, replace the chromenone core with a benzothiazole ring. The acetamide linker and 2-methoxyphenyl group in these compounds are optimized for binding to enzymes like cyclooxygenase (COX) or proteases. The rigidity of the benzothiazole core may confer higher metabolic resistance compared to the chromenone system .
Dihydropyridine-Based Analogs
Compounds like AZ420 () incorporate a dihydropyridine ring with methoxyphenyl and furyl substituents. These are structurally distinct but share functional groups (e.g., methoxyphenyl carboxamide) that modulate calcium channel activity. The chromenone-benzofuran hybrid likely exhibits divergent selectivity due to its fused aromatic system .
Data Table: Comparative Analysis
| Compound Name | Core Structure | Key Substituents | Molecular Weight (g/mol) | Reported Activity |
|---|---|---|---|---|
| Target Compound | Chromenone-Benzofuran | 2-Methoxyphenyl, 4-oxo | ~456.4 (estimated) | Hypothesized kinase inhibition |
| N-{2-[(4-Methoxyphenyl)carbamoyl]-... (E4) | Chromenone-Benzofuran | 4-Methoxyphenyl, 6,7-dimethyl | 482.49 | Unreported (structural analog) |
| 25I-NBOMe (E1) | Phenethylamine | 4-Iodo-2,5-dimethoxyphenyl | 413.25 | 5-HT2A agonist |
| N-(6-chlorobenzothiazole-2-yl)-... (E5) | Benzothiazole | 2-Methoxyphenyl, 6-chloro | ~348.8 (estimated) | Enzyme inhibition (COX/protease) |
| AZ420 (E6) | Dihydropyridine | 2-Methoxyphenyl, furyl | ~450.5 (estimated) | Calcium channel modulation |
Research Findings and Implications
- Substituent Position Matters : The ortho-methoxy group in the target compound may hinder binding to flat binding pockets compared to para-substituted analogs (e.g., ), but it could enhance selectivity for targets requiring steric bulk .
- Core Flexibility: The chromenone-benzofuran system offers a balance between rigidity (for target engagement) and flexibility (for metabolic processing), contrasting with the inflexible benzothiazoles () .
- Toxicity Considerations: Unlike NBOMe compounds (), which exhibit high neurotoxicity due to serotonin receptor overactivation, the target compound’s chromenone core may lower acute toxicity risks .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N-[2-(2-methoxyphenyl)-4-oxo-4H-chromen-6-yl]-1-benzofuran-2-carboxamide, and how can reaction yields be optimized?
- Methodology : The compound can be synthesized via multi-step nucleophilic substitution and condensation reactions. Key steps include:
- Functionalizing the chromen-4-one core with a methoxyphenyl group at position 2.
- Coupling the benzofuran-2-carboxamide moiety via amide bond formation under anhydrous conditions (e.g., using DCC/DMAP catalysis).
- Purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) to isolate the target compound .
- Yield Optimization : Monitor reaction progress using TLC and HPLC. Adjust stoichiometry (1.2–1.5 equivalents of benzofuran-2-carboxylic acid chloride) and temperature (60–80°C) to enhance efficiency .
Q. How can the structural integrity of this compound be confirmed post-synthesis?
- Analytical Techniques :
- Single-crystal X-ray diffraction : Resolve bond lengths (e.g., C=O at ~1.21 Å) and torsion angles to validate the chromen-benzofuran linkage .
- Spectroscopy :
- FT-IR : Confirm carbonyl stretches (4-oxo chromen: ~1680 cm⁻¹; benzofuran carboxamide: ~1640 cm⁻¹) .
- NMR : Analyze methoxy proton signals (δ 3.8–4.0 ppm in CDCl₃) and aromatic proton splitting patterns .
Q. What preliminary assays are suitable for evaluating its biological activity?
- In Vitro Screening :
- Antimicrobial Activity : Use broth microdilution (MIC assays) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
- Enzyme Inhibition : Test against cyclooxygenase-2 (COX-2) or kinases via fluorescence-based kinetic assays .
Advanced Research Questions
Q. How do electronic effects of substituents (e.g., methoxy vs. chloro groups) influence its reactivity in nucleophilic substitutions?
- Mechanistic Insight :
- The methoxy group’s electron-donating nature increases electron density on the chromen ring, directing electrophilic attacks to position 5. Compare with chloro-substituted analogs (e.g., 6-chloro derivatives) using DFT calculations (B3LYP/6-31G*) to map electrostatic potentials .
- Kinetic studies (e.g., Hammett plots) can quantify substituent effects on reaction rates .
Q. How can contradictory data on its biological activity (e.g., antimicrobial vs. anticancer) be resolved?
- Experimental Design :
- Dose-Response Profiling : Use IC₅₀/EC₅₀ assays across multiple cell lines (e.g., MCF-7, HeLa) to differentiate cytotoxicity from specific target modulation .
- SAR Studies : Synthesize analogs (e.g., replacing benzofuran with thiophene) to isolate structural determinants of activity .
Q. What computational strategies are effective for modeling its interaction with biological targets?
- Approaches :
- Molecular Docking : Use AutoDock Vina to predict binding poses in COX-2 (PDB ID: 5KIR) or DNA topoisomerase II .
- MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-receptor complexes .
Q. How can crystallographic data resolve discrepancies in reported bond angles for the benzofuran-carboxamide moiety?
- Resolution Strategy :
- Compare experimental data (e.g., C–O–C angles: 124.01° vs. 117.98° in solvated forms) with Cambridge Structural Database entries.
- Analyze thermal displacement parameters (Uᵢₛ₀) to distinguish static disorder from dynamic motion .
Data Contradiction Analysis
Q. Why do reported fluorescence intensities vary in spectroscopic studies?
- Key Factors :
- Solvent Effects : Polar solvents (e.g., DMSO) induce redshift due to stabilization of excited states .
- Concentration Quenching : Aggregation at >10 µM reduces fluorescence; validate via Stern-Volmer plots .
Methodological Resources
- Synthetic Protocols : Refer to PubChem’s detailed reaction pathways (CID: [insert CID if available]) .
- Crystallography : Use SHELXTL for refinement and PLATON for validation of structural models .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
